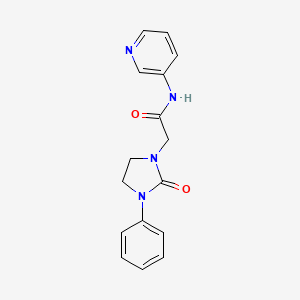

![molecular formula C16H15FN4O3S2 B2389318 2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(4-sulfamoylphenyl)acetamide CAS No. 1351634-86-0](/img/structure/B2389318.png)

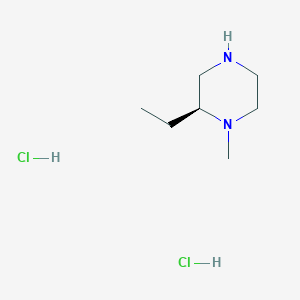

2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(4-sulfamoylphenyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

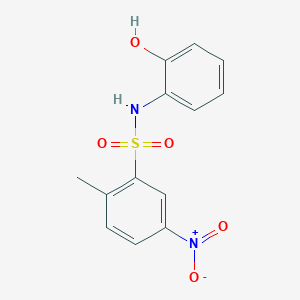

This compound is a complex organic molecule that contains several functional groups, including a fluorobenzo[d]thiazol-2-yl group, a methylamino group, and a sulfamoylphenyl group. These groups suggest that the compound could have interesting chemical properties and potential applications in various fields, such as medicinal chemistry .

Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, is likely to be quite complex. It would be composed of a central acetamide group, with the other functional groups attached at various positions. The presence of the fluorobenzo[d]thiazol-2-yl group suggests that the compound could have interesting electronic properties .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups present in its structure. For example, the amine and sulfonamide groups are typically reactive and could participate in a variety of chemical reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of a fluorine atom could increase its stability and lipophilicity, potentially influencing its solubility and reactivity .Aplicaciones Científicas De Investigación

- When coordinated with boron complexes, this compound exhibits significant blue-shifted emission and enhanced luminescence. As a result, it has been successfully employed as a dopant emitter in OLEDs. These devices demonstrate strong emission and low turn-on voltages (ranging from 3.9 to 4.8 V). Notably, OLEDs based on boron-coordinated derivatives of this compound outperform those using the ligand alone .

- Researchers utilize (4-fluorobenzo[d]thiazol-2-yl)methanol as a building block in organic synthesis. Its functional groups allow for versatile modifications, making it valuable for constructing more complex molecules. These synthetic pathways contribute to drug discovery, material science, and other chemical applications .

- Although specific studies are limited, the compound’s structural features suggest potential antibacterial activity. Researchers may explore its derivatives as novel antibiotics or antimicrobial agents. Further investigations are necessary to validate this application .

- The sulfamoylphenyl moiety in this compound is reminiscent of sulfonamide drugs. Researchers may investigate its pharmacological properties, including potential interactions with enzymes or receptors. Such studies could lead to the development of new therapeutic agents .

- Fluorescent derivatives of this compound could serve as imaging probes for biological systems. By attaching fluorophores to specific positions, researchers can visualize cellular processes, protein localization, and drug distribution. The compound’s unique fluorobenzo[d]thiazole scaffold enhances its potential as an imaging agent .

- The compound’s aromatic benzothiazole unit can be linked to other functional groups, creating diverse materials. Researchers may explore its use in supramolecular assemblies, sensors, or optoelectronic devices. Its ability to form hydrogen bonds and π-π stacking interactions makes it intriguing for self-assembly studies .

Organic Light Emitting Diodes (OLEDs)

Building Blocks in Organic Synthesis

Antibiotic Research

Pharmacological Studies

Biological Imaging Probes

Materials Science and Supramolecular Chemistry

Mecanismo De Acción

Direcciones Futuras

The study and development of novel organic compounds like this one is a vibrant field of research, with potential applications in areas such as drug discovery, materials science, and chemical synthesis .

: Preparation and Biological Activity of 2-[4-(Thiazol-2-yl)phenyl]propionic Acid Derivatives Inhibiting Cyclooxygenase : Chemscene AbaChemscene,(4-Fluorobenzo[d]thiazol-2-yl)methanol,1188025-81-1,Formula:C8H6FNOS,M. Wt. 183.2,>95%

Propiedades

IUPAC Name |

2-[(4-fluoro-1,3-benzothiazol-2-yl)-methylamino]-N-(4-sulfamoylphenyl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15FN4O3S2/c1-21(16-20-15-12(17)3-2-4-13(15)25-16)9-14(22)19-10-5-7-11(8-6-10)26(18,23)24/h2-8H,9H2,1H3,(H,19,22)(H2,18,23,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLYCIQFOVLURNI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N)C2=NC3=C(C=CC=C3S2)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15FN4O3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(4-sulfamoylphenyl)acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3,4,5-trimethoxybenzamide](/img/structure/B2389239.png)

![sodium 1-[(oxolan-2-yl)methyl]-1H-imidazole-4-carboxylate](/img/structure/B2389244.png)

![N-[(6-cyclopropylpyridin-3-yl)methyl]-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2389251.png)